molecular formula C9H12ClNO2 B6304322 (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol CAS No. 1826110-07-9

(5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol

Cat. No.: B6304322
CAS No.: 1826110-07-9
M. Wt: 201.65 g/mol
InChI Key: PQSYZRXQHRHPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol: is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group, an isopropoxy group, and a methanol group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol typically involves the reaction of 5-chloro-2-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It is also used in the study of enzyme inhibition and receptor binding .

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and the study of drug-receptor interactions .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. It is also used as a precursor in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The pathways involved in its mechanism of action include signal transduction, enzyme catalysis, and receptor-ligand interactions .

Comparison with Similar Compounds

  • (5-Chloro-2-methoxy-pyridin-3-yl)-methanol
  • (5-Chloro-2-ethoxy-pyridin-3-yl)-methanol
  • (5-Chloro-2-propoxy-pyridin-3-yl)-methanol

Uniqueness: (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol is unique due to the presence of the isopropoxy group, which imparts specific chemical and physical properties. This compound exhibits different reactivity and selectivity compared to its analogs, making it valuable in various applications .

Properties

IUPAC Name

(5-chloro-2-propan-2-yloxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-4,6,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSYZRXQHRHPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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